Higher Topological Polar Surface Area (TPSA)
The target compound exhibits a TPSA of 67.43 Ų, compared to 58.20 Ų for both 4-(thiazol-2-yl)benzaldehyde (CAS 198904-53-9) and 2-(thiazol-2-yl)benzaldehyde (CAS 223575-69-7) [1]. This +9.23 Ų difference (+15.9%) arises from the additional ethoxy oxygen and reflects a measurable increase in hydrogen-bond acceptor capacity. In CNS drug design, compounds with TPSA > 60 Ų generally exhibit reduced passive blood–brain barrier penetration; conversely, for peripherally restricted targets, the higher TPSA can be exploited to limit CNS exposure [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 67.43 Ų |
| Comparator Or Baseline | 4-(Thiazol-2-yl)benzaldehyde: 58.20 Ų; 2-(Thiazol-2-yl)benzaldehyde: 58.20 Ų |
| Quantified Difference | +9.23 Ų (+15.9%) versus both positional isomers |
| Conditions | Computed TPSA values from standardized cheminformatics databases (ChemSrc, Molbase); methodology consistent across compounds |
Why This Matters
A 15.9% higher TPSA directly influences permeability and solubility parameters in lead optimization, making this compound the preferred starting point when peripheral target selectivity or enhanced aqueous solubility of derived Schiff-base conjugates is desired.
- [1] Molbase. 2-(Thiazol-2-yl)benzaldehyde. CAS 223575-69-7. Accessed 2026. https://qiye.molbase.cn/223575-69-7 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
